H-Phe-gly-nh2 hydrochloride
Description
Contextualization within Dipeptide Chemistry
H-Phe-Gly-NH2 hydrochloride is a classic example of a dipeptide, which are the simplest members of the peptide family, consisting of two amino acids linked by a single peptide bond. The structure of this particular dipeptide features an L-phenylalanine (Phe) at the N-terminus and a glycine (B1666218) (Gly) at the C-terminus, which is terminated with a primary amide group. smolecule.com The inclusion of a hydrochloride salt is a common practice in peptide chemistry to enhance the compound's stability and solubility in aqueous solutions, a critical factor for many experimental settings. smolecule.comchemimpex.com
The synthesis of this compound and its analogs often employs solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide chemistry. smolecule.com This method allows for the sequential addition of amino acids on a solid support, providing a high-yield and efficient pathway to the desired peptide. Alternative synthesis strategies, such as enzyme-catalyzed coupling using proteases like subtilisin and papain, offer a stereoselective and milder approach to forming the peptide bond.
Significance as a Model Compound in Biochemical Investigations
The value of this compound extends beyond its basic chemical identity; it serves as a crucial model compound in a variety of biochemical studies. smolecule.com Its well-defined structure allows researchers to investigate fundamental aspects of peptide and protein chemistry. For instance, it is utilized in studies of protein-protein interactions and as a substrate to probe enzyme kinetics and mechanisms. smolecule.comchemimpex.com The presence of the aromatic phenylalanine residue and the flexible glycine residue provides a simple yet informative system for studying how different amino acid side chains influence peptide conformation and binding.
Overview of Research Trajectories
Research involving this compound has followed several key trajectories. A significant area of investigation is its potential biological activity. Studies have explored its interactions with various biological targets, including receptors that modulate pain perception. smolecule.com This line of inquiry positions the dipeptide as a lead compound or a fragment for the design of new therapeutic agents. smolecule.comchemimpex.com
Another major research avenue focuses on its application in material science. The self-assembly properties of peptides are of great interest, and simple dipeptides like H-Phe-Gly-NH2 can provide insights into the formation of larger, more complex structures such as hydrogels for drug delivery systems.
Finally, the compound remains a staple in fundamental biochemical and biophysical research. It is used to refine and validate analytical techniques for peptide characterization, to study the thermodynamics of peptide folding and stability, and to explore the intricacies of peptide-ligand interactions at a molecular level.
| Property | Description |
| IUPAC Name | (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide;hydrochloride |
| Molecular Formula | C11H16ClN3O2 |
| Molecular Weight | 257.72 g/mol |
| Key Structural Features | L-Phenylalanine, Glycine, C-terminal amide, Hydrochloride salt |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c12-9(11(16)14-7-10(13)15)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,15)(H,14,16);1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMSPTJQMSLBMC-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for H Phe Gly Nh2 Hydrochloride and Its Derivatives
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-Phase Peptide Synthesis (SPPS) stands as the predominant and most convenient method for producing peptides like H-Phe-Gly-NH2 hydrochloride. smolecule.comaltabioscience.com This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of protected amino acids. peptide.com The key advantage of SPPS lies in its ability to simplify the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. peptide.com
Carboxyl Group Activation and Coupling Strategies (e.g., N,N'-diisopropylcarbodiimide, HATU)
The formation of the amide bond between two amino acids is not spontaneous and requires the activation of the carboxyl group of the incoming amino acid. This is a critical step in SPPS, and several reagents have been developed for this purpose.
Carbodiimide-based reagents , such as N,N'-diisopropylcarbodiimide (DIC), are widely used due to their cost-effectiveness. americanpeptidesociety.org DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.orgwpmucdn.com However, this intermediate can be prone to side reactions, including racemization. To suppress this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.compeptide.com The HOBt reacts with the O-acylisourea intermediate to form an OBt active ester, which is less reactive but couples with the free amine of the resin-bound amino acid with minimal racemization. sigmaaldrich.com
Uronium and phosphonium (B103445) salts , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), represent a class of more powerful activating reagents. sigmaaldrich.comiris-biotech.de HATU reacts faster and is associated with less epimerization compared to many other coupling reagents. peptide.com It is particularly effective for difficult coupling reactions where steric hindrance may be an issue. sigmaaldrich.com
| Reagent Class | Example | Mechanism of Action | Key Advantages |
|---|---|---|---|
| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | Forms a reactive O-acylisourea intermediate. americanpeptidesociety.orgwpmucdn.com | Cost-effective and efficient. americanpeptidesociety.org |
| Aminium/Uronium Salts | HATU | Forms a highly reactive OAt-ester. sigmaaldrich.com | High reactivity, fast coupling, and reduced racemization. peptide.comsigmaaldrich.com |
Resin Cleavage and Chromatographic Purification Protocols (e.g., HPLC)
Once the peptide chain is fully assembled on the solid support, it must be cleaved from the resin and deprotected. For the synthesis of peptide amides like H-Phe-Gly-NH2, a specific type of resin, such as the Rink amide resin, is often employed. uci.edu The final cleavage is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). altabioscience.comacs.org A "cleavage cocktail" containing TFA and various scavengers is used to prevent side reactions with sensitive amino acid residues. acs.orgacs.org For instance, triisopropylsilane (B1312306) (TIS) can be added to scavenge carbocations generated during the cleavage process. acs.org
After cleavage, the crude peptide is precipitated, usually with cold diethyl ether, and then isolated. nih.gov The crude product will contain the desired peptide along with various impurities from incomplete reactions or side reactions during synthesis and cleavage. waters.com Therefore, a robust purification step is essential.
High-Performance Liquid Chromatography (HPLC) is the gold standard for peptide purification. smolecule.com Reversed-phase HPLC (RP-HPLC) is the most common mode used. nih.gov In this technique, the crude peptide mixture is passed through a column containing a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components. peptide.com The mobile phase is typically acidified with a small amount of TFA (around 0.1%) to act as an ion-pairing agent, which improves the peak shape and separation efficiency of the peptides. smolecule.compeptide.com Fractions are collected as the peptide elutes, and those containing the pure product are combined and lyophilized to obtain the final, purified peptide hydrochloride salt. peptide.com
Mitigation of Racemization and Undesired Side Reactions in SPPS
While SPPS is a powerful technique, several side reactions can occur, potentially leading to impurities and reduced yields. One of the most critical issues is racemization , the loss of stereochemical integrity at the α-carbon of the amino acid, which can significantly impact the biological activity of the final peptide. researchgate.netnih.gov
Racemization is particularly a risk during the carboxyl group activation step. peptide.com The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can easily tautomerize, leading to a loss of chirality. nih.gov Several strategies are employed to minimize this:
Use of Additives : As mentioned, adding HOBt or its derivatives (like HOAt) during carbodiimide-mediated coupling suppresses racemization by forming active esters that are less prone to oxazolone formation. peptide.com
Choice of Coupling Reagent : Uronium/aminium reagents like HATU are generally considered to cause less racemization. peptide.com
Controlling Reaction Conditions : Microwave energy can accelerate coupling reactions, but care must be taken as higher temperatures can increase racemization. researchgate.net For sensitive amino acids like cysteine and histidine, conventional coupling at lower temperatures may be preferred. peptide.comresearchgate.net
Another common side reaction is the formation of diketopiperazine at the dipeptide stage. This intramolecular cyclization cleaves the dipeptide from the resin, terminating chain growth. peptide.comchempep.com This is more likely when proline or glycine (B1666218) is the second amino acid in the sequence. chempep.com Strategies to avoid this include coupling a pre-formed Fmoc-dipeptide instead of single amino acids for the first two residues. chempep.com
Solution-Phase Synthetic Approaches
Before the dominance of SPPS, peptides were synthesized entirely in solution, a method now referred to as solution-phase or liquid-phase peptide synthesis (LPPS). americanpeptidesociety.orgcreative-peptides.com While more labor-intensive due to the need for purification after each step, it remains a viable alternative, especially for the large-scale production of short peptides. luxembourg-bio.com
In the solution-phase synthesis of H-Phe-Gly-NH2, protected phenylalanine would be activated in solution using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or DIC, often with HOBt to prevent racemization. smolecule.comamericanpeptidesociety.org This activated species is then reacted with glycine amide. The resulting protected dipeptide must be purified, often by crystallization or chromatography, before the protecting groups are removed to yield the final product. orgsyn.org A significant drawback of using DCC is the formation of the dicyclohexylurea (DCU) byproduct, which is often difficult to remove completely. peptide.com
Emerging Synthetic Techniques
Research continues to push the boundaries of peptide synthesis, aiming for faster, more efficient, and greener methods.
Microwave-Assisted Peptide Synthesis (MAPS) has emerged as a significant advancement. By using microwave irradiation, both the deprotection and coupling steps of SPPS can be dramatically accelerated. americanpeptidesociety.orgnih.gov The increased energy leads to faster reaction rates, which can improve yields and help synthesize "difficult" sequences that are prone to aggregation. americanpeptidesociety.org However, careful control of temperature is necessary to avoid an increase in side reactions like racemization. researchgate.netnih.gov
Flow Chemistry offers another innovative approach, enabling continuous peptide synthesis in a microreactor. americanpeptidesociety.org Reactants are flowed continuously through the reactor, allowing for precise control over reaction conditions and real-time monitoring. americanpeptidesociety.org This technique holds promise for improved scalability and optimization of peptide production. americanpeptidesociety.org
Other novel strategies focus on minimizing the use of protecting groups altogether. For instance, the use of ynamide coupling reagents has been explored for peptide synthesis using unprotected amino acids, which could significantly improve the atom economy and sustainability of the process by eliminating protection and deprotection steps. chemrxiv.org
Microwave-Assisted Peptide Synthesis
Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful tool for accelerating the synthesis of peptides, including this compound. sigmaaldrich.cnnih.gov By utilizing microwave energy, reaction times for both coupling and deprotection steps in solid-phase peptide synthesis (SPPS) can be significantly reduced. nih.govgoogle.com This technology allows for rapid, localized heating of the reaction mixture, which can help to overcome kinetic barriers and reduce the extent of side reactions. google.com
The application of microwave heating in SPPS is particularly beneficial for improving the efficiency of coupling sterically hindered amino acids and for minimizing aggregation of the growing peptide chain. sigmaaldrich.cn For the synthesis of a simple dipeptide like H-Phe-Gly-NH2, microwave energy can drive the coupling and deprotection cycles to completion in a fraction of the time required by conventional methods at room temperature. nih.govnih.gov Optimized protocols with controlled temperature and power settings are crucial to prevent racemization and other unwanted side reactions. nih.govgoogle.com
| Parameter | Condition | Benefit |
| Microwave Power | 50 W (regulated) | Controlled heating to prevent side reactions. google.com |
| Temperature | Maintained below 60°C | Minimizes racemization and degradation. google.com |
| Deprotection Time | 30 seconds to 1 minute | Significant reduction from conventional methods. google.com |
| Coupling Time | 5 minutes | Rapid and efficient peptide bond formation. nih.govgoogle.com |
Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed)
Transition metal-catalyzed reactions, particularly those employing palladium, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. While extensively used for complex molecules, these methods also offer potential for peptide bond formation and the synthesis of peptide derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, can be adapted for the arylation or vinylation of amino acid side chains or termini, thus creating derivatives of H-Phe-Gly-NH2. researchgate.net
For instance, the direct C-H activation and functionalization of the phenyl ring in the phenylalanine residue could be achieved using palladium catalysis. This allows for the introduction of various substituents, leading to a library of H-Phe-Gly-NH2 derivatives with modified properties. Furthermore, palladium catalysts can be employed in domino reactions to construct more complex heterocyclic scaffolds incorporating the dipeptide motif. researchgate.netnih.gov The development of these methods for direct peptide synthesis is an active area of research, promising novel pathways to peptidomimetics. nih.gov
| Reaction Type | Catalyst | Application to H-Phe-Gly-NH2 | Potential Outcome |
| Suzuki-Miyaura Coupling | Palladium complexes | Functionalization of a halogenated Phe residue. | Arylated H-Phe-Gly-NH2 derivatives. |
| Buchwald-Hartwig Amination | Palladium complexes | N-arylation of the terminal amine. | N-Aryl H-Phe-Gly-NH2 derivatives. |
| C-H Activation/Arylation | Palladium acetate | Direct modification of the Phe side chain. | Substituted phenyl ring on the Phe residue. researchgate.net |
Ynamide-Mediated Peptide Bond Formation
Ynamides have been identified as highly effective coupling reagents for peptide bond formation, offering a distinct mechanistic pathway compared to traditional carbodiimides. nih.govresearchgate.net This method proceeds in a one-pot, two-step manner, involving the formation of a stable α-acyloxyenamide active ester intermediate. researchgate.net The subsequent aminolysis to form the peptide bond is efficient and, crucially, exhibits a remarkable resistance to racemization, even with sensitive amino acids. nih.govresearchgate.net
This methodology is well-suited for the synthesis of dipeptides like H-Phe-Gly-NH2, ensuring high optical purity of the final product. researchgate.net Ynamide-mediated coupling is compatible with both solution-phase and solid-phase peptide synthesis. nih.govacs.org The mild reaction conditions and the ability to avoid protection for certain functional groups in the amino acid side chains make this an attractive and "green" synthetic strategy. researchgate.net The predictable nature of the reaction and the stability of the intermediate allow for precise control over the coupling process. nih.gov
| Feature | Description | Advantage for H-Phe-Gly-NH2 Synthesis |
| Mechanism | One-pot, two-step via α-acyloxyenamide intermediate. nih.govresearchgate.net | High efficiency and control over the reaction. |
| Racemization | Significantly suppressed. researchgate.net | Ensures high enantiomeric purity of the product. |
| Versatility | Applicable in solution- and solid-phase synthesis. nih.govacs.org | Flexible for different synthetic strategies. |
| Selectivity | High chemoselectivity towards amino groups. researchgate.net | Reduces the need for extensive protecting group chemistry. |
Enantioselective Synthesis Strategies
The biological activity of peptides is critically dependent on their stereochemistry. Therefore, enantioselective synthesis is paramount in peptide chemistry. For H-Phe-Gly-NH2, the chirality of the phenylalanine residue must be preserved throughout the synthetic sequence. The choice of coupling reagents and reaction conditions is crucial to prevent epimerization at the α-carbon of the activated amino acid.
As highlighted, ynamide-mediated peptide bond formation is an excellent example of an enantioselective strategy due to its mechanism that minimizes racemization. nih.govresearchgate.net The formation of the stable α-acyloxyenamide intermediate proceeds with retention of configuration, and the subsequent nucleophilic attack by the amine component does not compromise the stereochemical integrity of the chiral center. researchgate.net
In addition to the coupling method, careful selection of protecting groups and solvents, as well as precise control of temperature, are essential components of an effective enantioselective synthesis. In microwave-assisted synthesis, for instance, maintaining a controlled temperature below 60°C is a key strategy to avoid racemization. google.com The development of novel chiral catalysts for peptide bond formation also represents a frontier in ensuring the enantiopurity of synthetic peptides.
Molecular Structure, Conformation, and Intermolecular Interactions of H Phe Gly Nh2 Hydrochloride
Role of C-Terminal Amide Group in Molecular Association
The C-terminal amide group is a critical functional moiety in the molecular association of peptide hydrochlorides like H-Phe-Gly-NH2. In crystallographic studies of similar C-terminally amidated dipeptide hydrochloride salts, this group is instrumental in forming extensive intermolecular hydrogen bonds. Each peptide tends to generate a repeating structural motif where both the amide NH and the carbonyl oxygen (O=C) groups are active participants in hydrogen bonding. nih.gov
This molecular packing is further defined by the role of the chloride ions. These ions are typically situated between adjacent peptide molecules, accepting hydrogen bonds from the amide NH groups. This interaction links the peptide chains, culminating in the formation of a well-defined sheet structure. nih.gov The amide group, therefore, does not merely cap the peptide but actively directs its assembly into larger, ordered supramolecular architectures.
Conformational Analysis in Solution-Phase Systems
The behavior of H-Phe-Gly-NH2 hydrochloride in solution is largely determined by the conformational possibilities of its peptide backbone. Spectroscopic and modeling studies provide insight into the preferred shapes and isomers the molecule adopts.
Studies on Cis/Trans Isomerism of Amide Bonds
The peptide bond between the phenylalanine and glycine (B1666218) residues has a partial double-bond character, which restricts free rotation and leads to the possibility of cis and trans isomers. For this compound, rotational profile analysis using two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy indicates a clear preference for the trans amide geometry. smolecule.com This finding is consistent with the general observation that the trans conformation is energetically favored for most non-proline peptide bonds due to reduced steric hindrance between adjacent amino acid side chains. smolecule.comemory.edunih.gov The instability of the cis form in a Gly-Gly dipeptide, for instance, arises from unfavorable interactions between the α-carbon atoms and is also disfavored by conformational entropy. nih.gov
| Parameter | Observation | Method of Determination | Reference |
|---|---|---|---|
| Amide Bond Geometry (Phe-Gly) | Exhibits trans amide geometry | Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy | smolecule.com |
| Backbone Flexibility | The glycine residue provides conformational flexibility | Inferred from structure | smolecule.com |
| Side Chain Conformation | Phenylalanine residue adopts preferential rotamer states | Nuclear Overhauser Effect Spectroscopy (NOESY) | smolecule.com |
Influence of Backbone N-Heteroatom Substitution on Amide Conformation
While specific studies on the influence of backbone N-heteroatom substitution on this compound are not extensively documented, research on analogous peptides provides valuable insights. N-methylation, the substitution of an amide proton with a methyl group, is a common modification that significantly impacts amide conformation. In N-methylated tetrapeptides, this substitution is known to induce a cis-trans equilibrium around the modified amide bond. nih.gov This alteration can lead to distinct conformational preferences for the molecule, which in turn can dramatically affect its biological activity by changing the spatial orientation of key residues. nih.gov Therefore, it can be inferred that N-heteroatom substitution on the backbone of this compound would likely introduce a population of cis isomers and alter its conformational landscape.
Non-Covalent Interactions in Self-Assembly Processes
The self-assembly of this compound into supramolecular structures is driven by a combination of specific and directional non-covalent interactions. These weak forces collectively stabilize the resulting nanoscale architectures.
Hydrogen Bonding Networks
Hydrogen bonding is a primary driving force in the assembly of phenylalanine-containing peptides. researchgate.netacs.org For this compound, the key participants in these networks are the protonated N-terminal amino group (NH3+), the backbone amide, and the C-terminal amide. nih.govnih.gov In related crystalline structures, peptide molecules are linked by "head-to-tail" hydrogen bonds involving the charged termini. nih.gov Furthermore, as noted previously, the C-terminal amide groups and backbone carbonyls form extensive hydrogen bond networks, often mediated by chloride ions, which lead to the formation of stable, sheet-like assemblies. nih.gov Intramolecular hydrogen bonds between the terminal amide and backbone atoms can also be detected, which restrict the available conformational space of an individual molecule. smolecule.com
Aromatic Stacking Interactions
The phenylalanine residue, with its aromatic phenyl side chain, introduces the capacity for π-π stacking interactions. These interactions are crucial in the self-assembly of phenylalanine and its oligopeptides, often acting as the initial driving force for aggregation. researchgate.netupc.edu In simulations of phenylalanine dipeptides, aromatic side chains are observed to form "T-shaped" contacts, which are critical for stabilizing the peptide networks in their early stages and in the mature nanostructures. nih.gov This type of interaction, along with hydrophobic forces, drives the phenyl rings to pack together, leading to the formation of ordered architectures such as stacked sheets and fibrillar assemblies. acs.orgupc.edu
| Interaction Type | Participating Groups | Role in Self-Assembly | Reference |
|---|---|---|---|
| Hydrogen Bonding | N-terminal NH3+, C-terminal -NH2, Backbone C=O and N-H, Chloride ions | Formation of repeating motifs and stable sheet-like structures; links adjacent peptide molecules. | nih.govnih.gov |
| Aromatic Stacking (π-π Interactions) | Phenyl rings of Phenylalanine residues | Drives initial aggregation and stabilizes the core of nanostructures through T-shaped and parallel contacts. | nih.govupc.edu |
| Hydrophobic Interactions | Phenyl rings of Phenylalanine residues | Contributes to the collapse and packing of aromatic cores, reducing exposure to aqueous environments. | researchgate.net |
Impact of Structural Modifications on Conformational Stability
One of the key areas of investigation is the introduction of unnatural amino acids to constrain the peptide backbone and side chains. This approach can lead to more stable conformations and improved biological profiles. A notable example can be found in the study of endomorphin-2 (EM-2), a tetrapeptide with the sequence Tyr-Pro-Phe-Phe-NH2. Although larger than a dipeptide, the conformational effects of modifying one of the phenylalanine residues offer a detailed case study directly relevant to understanding the structural dynamics of Phe-containing peptide amides.
In a study on endomorphin-2 analogues, researchers replaced the native phenylalanine at position 3 with (Z)-α,β-didehydrophenylalanine (ΔZPhe). This modification introduces a double bond into the peptide backbone, which has significant conformational implications. The conformational properties of the resulting analogues were examined using X-ray crystallography and 2D ¹H NMR spectroscopy to elucidate the structural changes.
The crystal structure of the Nα-Boc protected derivative, Boc-Tyr-Pro-ΔZPhe-Phe-NH2, revealed a highly folded conformation stabilized by a β-turn. nih.gov This is a significant deviation from the more flexible conformations typically observed in the native peptide. The formation of this β-turn is a direct consequence of the structural constraint imposed by the ΔZPhe residue.
The detailed conformational parameters, including backbone and side-chain torsion angles, were determined from the X-ray analysis. These parameters provide a quantitative measure of the structural impact of the modification.
Table 1: Main Backbone and Side Chain Torsion Angles (°) of Boc-Tyr-Pro-ΔZPhe-Phe-NH2 from X-ray Crystal Structure
| Torsion Angle | Residue | Value (°) |
| ω₀ | Tyr-Pro | 177.5 |
| φ₁ | Tyr | -62.7 |
| ψ₁ | Tyr | 150.3 |
| ω₁ | Pro-ΔZPhe | 175.5 |
| φ₂ | Pro | - |
| ψ₂ | Pro | - |
| ω₂ | ΔZPhe-Phe | - |
| φ₃ | ΔZPhe | - |
| ψ₃ | ΔZPhe | - |
| ω₃ | Phe-NH₂ | - |
| φ₄ | Phe | - |
| ψ₄ | Phe | - |
Data sourced from a study on endomorphin-2 analogues. nih.gov
Further conformational analysis in solution using 2D ¹H NMR spectroscopy corroborated the findings from the crystal structure. The observation of specific Nuclear Overhauser Effect (NOE) cross-peaks provided evidence for the persistence of the folded conformation in a solvent environment. The presence of strong sequential NOEs, such as between ProCαH and ΔZPhe³NH, and between the NH groups of ΔZPhe³ and Phe⁴, are indicative of a β-turn structure. nih.gov
Table 2: Observed NOE Cross Peaks and Intensities for Endomorphin-2 Analogues in DMSO-d₆
| NOE Cross Peak | Analog 1 ([ΔZPhe³]EM-2) | Analog 2 ([ΔZPhe⁴]EM-2) | Analog 3 ([ΔZPhe³,⁴]EM-2) |
| ΔZPhe³ NH... Phe⁴ NH | m | - | - |
| Pro CαH ... Phe⁴ NH | m | - | - |
| Pro CαH... ΔZPhe³ NH | s | - | - |
s = strong, m = medium. Data reflects the presence of a β-turn in Analog 1. Sourced from a study on endomorphin-2 analogues. nih.gov
These findings demonstrate that the introduction of a single unnatural amino acid can profoundly influence the conformational landscape of a peptide. The increased rigidity and preference for a specific secondary structure, such as a β-turn, can have significant implications for receptor binding and biological activity. In the case of the endomorphin-2 analogues, the modification at the Phe³ position led to a folded conformation that was unfavorable for receptor interaction, highlighting the critical role of conformational stability in peptide function. nih.gov
Chemical Reactivity and Derivatization Strategies for H Phe Gly Nh2 Hydrochloride
Directed Chemical Transformations
Directed chemical transformations of H-Phe-Gly-NH2 hydrochloride involve the targeted modification of its constituent amino acid residues—phenylalanine and glycine (B1666218)—as well as the peptide bond linking them. These reactions are fundamental in peptide chemistry for introducing new functional groups and studying structure-activity relationships. smolecule.com
The amino acid residues within the H-Phe-Gly-NH2 structure present distinct opportunities for oxidative modification. The phenylalanine residue, with its aromatic side chain, is a primary target for such reactions.
Phenylalanine Residue: The phenyl group of phenylalanine can be oxidized to generate derivatives like hydroxyphenylalanine. smolecule.com This transformation can be achieved using various oxidizing agents. Hydroxyl radicals, for instance, can attack both the amino acid side chains and the peptide backbone. nih.gov The oxidation of the phenol group in tyrosine-containing peptides (a close analogue to hydroxylated phenylalanine) to 1-iminooxycyclohexadienone has also been reported, showcasing a potential pathway for modifying hydroxylated Phe residues. rsc.org
Glycine Residue and Backbone: The peptide backbone itself is susceptible to oxidation. The main pathway for backbone cleavage is initiated by the abstraction of a hydrogen atom from the α-carbon, which can lead to fragmentation. nih.gov Studies on the oxidation of peptides by hydroxyl radicals have shown that this process can lead to the cleavage of the peptide and the release of free amino acids. nih.gov For instance, glycine has been identified as a product released from the oxidation of peptides and proteins that contain it in their sequence. nih.gov The susceptibility of the peptide backbone to oxidative damage is influenced by its secondary structure, with a preference for radical formation at glycine residues in certain conformations. nih.gov
Table 1: Examples of Oxidation Reactions on Peptide Components
| Target Residue/Component | Reaction Type | Potential Product(s) | Relevant Findings |
|---|---|---|---|
| Phenylalanine | Side-Chain Hydroxylation | Hydroxyphenylalanine | The aromatic ring is susceptible to oxidation, introducing a hydroxyl group. smolecule.com |
| Glycine/Backbone | α-Carbon H-abstraction | Carbonyl fragments, Amide fragments | Leads to peptide backbone cleavage and fragmentation. nih.gov |
| Glycine/Backbone | Oxidative Cleavage | Free Glycine | Glycine can be preferentially released upon oxidation, especially from the C-terminal position. nih.gov |
Reduction reactions offer a strategy to alter the fundamental structure of the dipeptide, particularly the amide bond, to create peptidomimetics with increased stability.
Peptide Bond Reduction: The amide bond between phenylalanine and glycine can be modified using reducing agents like sodium borohydride or lithium aluminum hydride. smolecule.com This reduction can convert the amide into an amine, creating a peptide bond isostere. These modifications are designed to prevent the liability of the peptide bond to enzymatic degradation. mdpi.com Various peptide bond isosteres can be generated through reduction, including hydroxyethylene and dihydroxyethylene isosteres, which result from the reduction of the carbonyl to an alcohol. mdpi.com
Side Chain Reduction: While the side chains of phenylalanine (benzyl) and glycine (hydrogen) are generally non-reactive to standard reduction conditions, modifications introduced via other reactions (e.g., an oxidized phenylalanine) could create functional groups amenable to reduction.
Substitution reactions are a versatile method for introducing new functional groups onto the H-Phe-Gly-NH2 scaffold, enabling the fine-tuning of its properties. smolecule.com These reactions can be directed at the N-terminus, the C-terminus, or the side chains.
Side-Chain Substitution: The phenylalanine side chain is a key target for substitution. As an aromatic, hydrophobic amino acid, it preferentially exchanges with other amino acids of the same type, such as tyrosine. russelllab.org The aromatic ring can also participate in stacking interactions with other aromatic groups, which can be exploited in designing ligands. russelllab.org Metal-catalyzed C-H activation is a powerful tool for directly functionalizing the aromatic ring of phenylalanine, allowing for the introduction of various substituents. nih.gov
Nucleophilic Substitution: In organic chemistry, substitution reactions involve a nucleophile replacing a leaving group. youtube.com While the native dipeptide lacks obvious leaving groups, derivatization can install them. The two main pathways for these reactions are SN1 (unimolecular, proceeding through a carbocation intermediate) and SN2 (bimolecular, involving a backside attack). youtube.com These fundamental principles can be applied to modified versions of the dipeptide to introduce diverse functionalities.
Synthesis of Conformationally Constrained Analogues and Peptidomimetics
To improve biological activity and metabolic stability, H-Phe-Gly-NH2 can be modified to restrict its conformational freedom. This is achieved by creating cyclic analogues or peptidomimetics where the peptide bond is replaced by a more stable linkage.
Conformational Restriction: Introducing conformational constraints can lock the peptide into its bioactive conformation, enhancing receptor affinity and selectivity. researchgate.net This has been demonstrated in analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2, where incorporating a 4-amino-2-benzazepin-3-one (Aba) scaffold induced significant shifts in affinity for opioid receptors. researchgate.netnih.gov Other strategies include replacing residues with conformationally restricted moieties like gamma-lactam or delta-lactam residues. nih.gov
Peptidomimetics: These are compounds that mimic the structure and function of peptides but have modified backbones to resist enzymatic degradation. For Phe-Gly, dipeptidomimetics have been synthesized with various amide bond replacements, including ketomethylene and hydroxyethylidene isosteres. nih.gov Studies on these mimetics revealed that the amide bond itself is not essential for binding to peptide transporters like PEPT1 and PEPT2, though the nature of the isostere can influence affinity. nih.gov For example, a ketomethylene isostere of Phe-Gly showed comparable affinity for the rPEPT2 transporter as the natural dipeptide. nih.gov
Backbone and Side-Chain Engineering
Altering the peptide backbone and amino acid side chains provides a sophisticated approach to creating novel peptide architectures with enhanced properties.
Recent advances in peptide chemistry allow for precise manipulation of the peptide backbone, a challenging but rewarding area of biomolecular engineering. americanpeptidesociety.orgresearchgate.net Strategies include incorporating non-native structures or editing existing bonds. One novel approach involves using a dehydrolactic acid motif, which can be introduced synthetically or ribosomally, to undergo a cascade of acyl shifts. acs.orgescholarship.org This results in the formation of a new carbon-carbon bond within the backbone, creating a versatile α,γ-diketone that can be further derivatized. acs.orgescholarship.org Such modifications can enhance resistance to proteolysis and improve membrane permeability. acs.org
Side-chain engineering of the phenylalanine residue can be achieved through strategies like C-H activation, which allows for the creation of staples or bridges to other residues, such as tryptophan, effectively cyclizing a portion of the peptide. nih.gov
N-methylation, the addition of a methyl group to the nitrogen atom of the peptide backbone, is a key strategy for improving the pharmacokinetic properties of peptides. nih.gov
Effects of N-Methylation: This modification can significantly enhance metabolic stability, bioavailability, and receptor selectivity. nih.govresearchgate.net N-methylation reduces the hydrogen-bonding capability of the amide proton, which can decrease flexibility and stabilize specific conformations. rsc.org This rigidification of the peptide backbone can lead to improved passive membrane permeability. rsc.org Furthermore, N-methylated amino acids are found in various natural non-ribosomal peptides, such as cyclosporine A, which has excellent pharmacokinetic properties. mdpi.com
Synthesis and Application: While beneficial, the synthesis of N-methylated peptides can be challenging. nih.gov However, various methods have been developed, including both chemical synthesis and chemoenzymatic strategies. nih.govnih.gov The introduction of N-methylphenylalanine (NMePhe) into peptides is of particular interest, as NMePhe-rich peptides have applications as blood-brain barrier shuttles. nih.gov The strategic placement of N-methyl groups can be used to scan for bioactive conformations and create libraries of peptides with improved drug-like properties. researchgate.net
Table 2: Impact of N-Methylation on Peptide Properties
| Property | Effect of N-Methylation | Rationale |
|---|---|---|
| Proteolytic Stability | Increased | Steric hindrance at the amide bond prevents recognition and cleavage by proteases. mdpi.com |
| Membrane Permeability | Increased | Reduces the number of hydrogen bond donors, increasing lipophilicity and facilitating passive diffusion across membranes. rsc.orgresearchgate.net |
| Conformational Flexibility | Decreased | The methyl group restricts rotation around the peptide bond, leading to a more rigid structure. rsc.org |
| Receptor Binding | Modulated | Can enhance or decrease affinity and selectivity by locking the peptide into a specific conformation favored (or disfavored) by the receptor. nih.gov |
Aromatic Ring Substitutions and Their Effects
The phenylalanine residue within this compound contains a phenyl group that is a prime target for substitution reactions. These modifications can significantly alter the dipeptide's physicochemical properties, including hydrophobicity, electronic character, and steric profile, which in turn influences its biological interactions and conformational preferences.
Substitutions on the aromatic ring are typically achieved through electrophilic aromatic substitution. The nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a crucial role in modulating the properties of the peptide. For instance, introducing electron-donating groups can enhance π-π stacking interactions, which are often critical for receptor binding. Conversely, electron-withdrawing groups can alter the electronic distribution of the ring, potentially affecting hydrogen bonding capabilities or other non-covalent interactions.
Research on cyclic peptides containing a substituted phenylalanine residue has demonstrated a linear relationship between the conformational free energies and the Hammett constants of the substituents. nih.govresearchgate.net Electron-donating groups were found to promote a folded conformation through stronger CH⋯π interactions, suggesting that the electronic nature of the aromatic ring has a direct impact on the peptide's three-dimensional structure. nih.govresearchgate.net The aromatic ring is essential for certain biological activities; for example, its presence is a prerequisite for the oligomerizing ability of some bacterial hemolysins. nih.gov
Table 1: Effects of Aromatic Ring Substitutions on Phenylalanine-Containing Peptides
| Substituent (X) at para-position | Electronic Effect | Observed Impact on Peptide Conformation/Interaction |
|---|---|---|
| -OCH₃, -CH₃ | Electron-Donating | Promotes folded conformation; enhances CH⋯π interactions nih.govresearchgate.net |
| -F, -Cl, -Br, -I | Electron-Withdrawing (Halogens) | Can decrease the strength of CH⋯π interactions nih.gov |
| -CF₃, -NO₂ | Strongly Electron-Withdrawing | Favors more open or "square" conformations nih.govresearchgate.net |
This table synthesizes findings on how different substituents on the phenylalanine aromatic ring can influence peptide structure and interactions.
Cyclization Approaches for Enhanced Structural Rigidity
Linear peptides like this compound often exhibit high conformational flexibility, which can be detrimental to biological activity and stability. Cyclization is a widely employed strategy to constrain the peptide backbone, leading to a more rigid and defined three-dimensional structure. This pre-organization can enhance binding affinity for biological targets and improve resistance to enzymatic degradation.
One of the most common cyclization methods for dipeptides is the formation of a 2,5-diketopiperazine (DKP), a six-membered ring. This can be achieved through the thermally activated, water-catalyzed head-to-tail cyclization of the linear dipeptide. acs.org This process is considered an efficient way to improve dipeptide stability. acs.orgresearchgate.net
Other macrocyclization strategies can be employed, particularly for larger peptide constructs derived from the H-Phe-Gly-NH2 scaffold. These methods include:
Lactamization : The formation of an amide bond between the N-terminus and C-terminus, or between side chains of incorporated amino acids (e.g., lysine and aspartic acid). nih.govrsc.org
Click Chemistry : Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) offer a highly efficient and chemoselective way to cyclize peptides that have been functionalized with azide and alkyne groups. nih.gov
Ring-Closing Metathesis (RCM) : This powerful carbon-carbon bond-forming reaction is used to cyclize peptides containing terminal alkene side chains. nih.gov
Imine/Oxime Formation : Cyclization can be achieved by forming an imine between an aldehyde and an N-terminal amine, which can then be stabilized by reduction or other chemical trapping methods. nih.gov
Bioconjugation Techniques for Advanced Peptide Constructs
Bioconjugation involves the covalent attachment of another molecule (biological or synthetic) to the peptide, aiming to enhance its therapeutic properties. nih.govthermofisher.com For H-Phe-Gly-NH2, the N-terminal primary amine is a common site for conjugation. Key bioconjugation strategies include:
PEGylation : The attachment of polyethylene (B3416737) glycol (PEG) chains is a well-established method to increase the hydrodynamic radius of a peptide. This modification can extend its circulation half-life by reducing renal clearance and protecting it from proteolytic degradation. neulandlabs.comnih.gov PEGylation is typically achieved by reacting an activated PEG, such as a PEG-NHS ester, with the N-terminal amine. neulandlabs.com
Lipidation : Covalently attaching lipid moieties, such as fatty acids (e.g., palmitic acid), enhances the peptide's affinity for plasma proteins like albumin. nih.gov This binding also prolongs the peptide's half-life in circulation. Lipidation can be performed by acylating the N-terminal amine. neulandlabs.com
Glycosylation : The addition of sugar moieties can improve a peptide's solubility, stability, and pharmacokinetic profile. Glycosylation can be achieved by incorporating a pre-glycosylated amino acid during peptide synthesis. neulandlabs.com
Attachment to Carrier Proteins : Conjugating the peptide to a larger protein, such as human serum albumin (HSA), is another effective strategy to evade renal clearance and extend its in vivo lifetime. nih.gov
These techniques transform simple dipeptides into more complex and potent constructs, suitable for a range of advanced applications. nih.gov
Table 2: Common Bioconjugation Strategies for Peptides
| Conjugation Technique | Moiety Attached | Primary Goal | Typical Attachment Site |
|---|---|---|---|
| PEGylation | Polyethylene Glycol (PEG) | Increase half-life, reduce clearance neulandlabs.comnih.gov | N-terminal amine, Lysine side chain neulandlabs.com |
| Lipidation | Fatty Acid (e.g., Palmitic acid) | Increase half-life via albumin binding neulandlabs.comnih.gov | N-terminal amine, Cysteine side chain neulandlabs.com |
| Glycosylation | Carbohydrate (Sugar) | Improve solubility and stability neulandlabs.com | N-terminus, Serine/Threonine side chains neulandlabs.com |
This table summarizes prevalent bioconjugation methods applicable to peptides like H-Phe-Gly-NH2, detailing the attached molecule, the primary objective, and common points of attachment.
Isotopic Labeling for Mechanistic Studies (e.g., Carbon-11)
Isotopic labeling is an indispensable tool for studying the in vivo behavior of molecules. Incorporating a positron-emitting radionuclide, such as Carbon-11 (¹¹C), allows the peptide to be used as a tracer in Positron Emission Tomography (PET). nih.govnih.gov PET imaging enables the non-invasive, real-time visualization and quantification of the biodistribution, pharmacokinetics, and target engagement of the labeled compound in living subjects. openmedscience.com
Carbon-11 is a particularly useful isotope because its incorporation does not alter the chemical or biological properties of the peptide. nih.gov However, its short half-life of 20.4 minutes necessitates rapid and highly efficient radiolabeling chemistry, typically performed on-site at a facility with a cyclotron. nih.govopenmedscience.com
For a peptide like H-Phe-Gly-NH2, ¹¹C can be incorporated at various positions. Common ¹¹C-labeling strategies include:
¹¹C-Methylation : Using [¹¹C]methyl iodide or [¹¹C]methyl triflate to methylate nucleophilic sites like the N-terminal amine. This is one of the most common strategies in PET radiochemistry. nih.gov
¹¹C-Carboxylation : Using [¹¹C]carbon dioxide ([¹¹C]CO₂) to introduce a labeled carboxyl group. Recent methods have been developed for the ¹¹C-carboxylation of α-amino acids. scholaris.casemanticscholar.org
¹¹C-Cyanation : Employing [¹¹C]hydrogen cyanide to introduce a labeled nitrile group, which can then be further converted to other functionalities.
The resulting ¹¹C-labeled H-Phe-Gly-NH2 or its derivatives can be used to study various biological processes, such as amino acid transport, enzyme kinetics, or receptor binding in the context of neurological disorders or oncology. nih.gov
Biochemical and Molecular Interaction Profiles of H Phe Gly Nh2 Hydrochloride
Receptor Binding and Modulation Studies
Detailed studies focusing specifically on the receptor binding and modulation profile of H-Phe-Gly-NH2 hydrochloride are limited in publicly accessible scientific literature. While the broader class of peptides is known for a wide range of receptor interactions, specific data for this dipeptide is not extensively characterized.
Opioid Receptor Ligand-Binding Characteristics (e.g., μ, δ, κ, NOP)
Investigations into the direct binding characteristics of this compound to the classical opioid receptors (μ, δ, κ) or the nociceptin/orphanin FQ peptide receptor (NOP) have not been prominently reported. While some complex dipeptides have been shown to possess opioid activity, often requiring a tyrosine residue at the N-terminus for significant interaction, the specific affinity of H-Phe-Gly-NH2 for these receptors is not well-documented. nih.govbenthamdirect.com
Analysis of Receptor Activity Modulation
Consistent with the lack of specific binding data, there is no significant body of evidence describing this compound's functional activity at opioid or other receptors. Therefore, its classification as an agonist, antagonist, partial agonist, or inverse agonist at specific receptor subtypes cannot be definitively stated based on the available literature.
Ligand Binding Affinity Determination (e.g., Ki values, displacement assays)
Investigations into Protein-Protein and Enzyme-Substrate Relationships
The most clearly defined interaction for the core dipeptide, Gly-Phe-NH2, is its role as a substrate for a specific class of enzymes.
Research has identified Gly-Phe-NH2 as a synthetic substrate for Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C. researchgate.netportlandpress.com DPPI is a lysosomal cysteine protease that plays a crucial role in activating various pro-proteases by removing dipeptides from their N-terminus. pnas.org The use of Gly-Phe-NH2, often with a reporter group like 7-amino-4-methylcoumarin (B1665955) (AMC) attached to the amide, is common for assaying the enzyme's activity due to its broad substrate specificity. researchgate.net This established enzyme-substrate relationship makes the dipeptide a useful tool in the study of this enzyme's function and inhibition.
Peptide Transporter Substrate Characterization (e.g., PEPT1)
The human proton-coupled peptide transporter 1 (PEPT1) is responsible for the absorption of vast numbers of different di- and tripeptides. physoc.org While this suggests that a simple dipeptide like H-Phe-Gly-NH2 could be a substrate, specific structural requirements influence transport affinity and efficiency.
Studies on PEPT1 and PEPT2 have shown that modifications to the N-terminal α-amino group can reduce substrate affinity for both transporters. nih.govelsevierpure.com Furthermore, the structural requirements for the C-terminus are also a determining factor. While PEPT1 has broad specificity, there is a lack of specific kinetic studies (e.g., determining Km or Ki values) that characterize this compound as either a substrate or an inhibitor of PEPT1. Research on similar dipeptides with C-terminal amides has suggested they may not be ideal candidates for efficient transport. acs.org
Functional Selectivity and Biased Agonism Exploration
Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor, such as favoring G-protein signaling over β-arrestin recruitment. youtube.com This concept is of significant interest in fields like opioid research for developing safer analgesics. nih.gov However, there are no available scientific studies that have investigated this compound in the context of biased agonism at any G-protein coupled receptor (GPCR). Research in this area is typically focused on more complex and potent ligands specifically designed to exhibit such properties.
Mechanistic Insights into H Phe Gly Nh2 Hydrochloride S Biological Activities
Intracellular Signaling Pathway Elucidation Following Receptor Interaction
H-Phe-Gly-NH2 hydrochloride, a dipeptide amide, exerts its biological effects by interacting with specific cellular receptors. Research indicates that its mechanism of action can involve binding to G-protein coupled receptors (GPCRs), such as opioid receptors. nih.gov The activation of these receptors initiates a cascade of intracellular signaling events that mediate the compound's physiological responses. nih.govrevistachilenadeanestesia.cl
Upon agonist binding, opioid receptors undergo a conformational change, leading to the activation of associated heterotrimeric G-proteins. nih.gov This process involves the dissociation of the Gα and Gβγ subunits. nih.gov These subunits then modulate the activity of various downstream effector proteins. A primary pathway affected is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). nih.gov
Furthermore, the dissociated Gβγ subunits can directly interact with and modulate ion channels. nih.gov This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and cellular hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces calcium influx. nih.gov Collectively, these actions alter neuronal excitability and neurotransmitter release. nih.gov
In addition to the classical G-protein signaling pathway, opioid receptor activation can also trigger signaling through the β-arrestin pathway. nih.gov Following receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin molecules are recruited to the receptor, leading to its desensitization and internalization. nih.gov This pathway is also involved in activating other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, independent of G-protein activation. nih.gov
Molecular Mechanisms of Peptide Transport Across Biological Membranes
The transport of small peptides like this compound across biological membranes is primarily mediated by specialized, proton-coupled oligopeptide transporters (POTs). nih.govnih.gov The two best-characterized members of this family are Peptide Transporter 1 (PepT1) and Peptide Transporter 2 (PepT2), which belong to the Solute Carrier 15 (SLC15) family. nih.govresearchgate.net These transporters harness the energy from an inwardly directed proton gradient to move di- and tripeptides into the cell. nih.gov
PepT1 is predominantly found in the apical membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary peptides. nih.gov PepT2 is more broadly distributed, with significant expression in the kidney, brain, and lungs, where it is involved in peptide reabsorption and distribution. nih.govnih.gov Given its structure as a dipeptide amide, this compound is a likely substrate for both PepT1 and PepT2. nih.gov Studies on the similar dipeptide Ala-Phe have confirmed its binding and transport by human PepT2. researchgate.net
The transport process is stereoselective, with a higher affinity for peptides containing L-amino acids over those with D-amino acids. nih.gov The general structural requirements for substrates of these transporters include the presence of a peptide bond, a free N-terminal amino group, and a C-terminal carboxyl group, although C-terminal amides are also recognized.
In addition to active transport via POTs, passive diffusion across the cell membrane may occur, particularly for more lipophilic peptides. However, for a small, hydrophilic dipeptide like H-Phe-Gly-NH2, carrier-mediated transport is the predominant mechanism for cellular uptake. Cell culture models, such as Caco-2 cells, which express these transporters, are commonly used to study the intestinal absorption and transport mechanisms of such peptides. nih.govsigmaaldrich.com
Enzymatic Hydrolysis and Degradation Mechanisms
The metabolic fate of this compound involves enzymatic hydrolysis, where the peptide bond between the phenylalanine and glycine (B1666218) residues is cleaved. This process is catalyzed by enzymes known as peptidases or proteases. aatbio.com These enzymes can be broadly classified as endopeptidases, which cleave within a peptide chain, and exopeptidases, which cleave at the termini. nih.govcreative-enzymes.com Dipeptides like H-Phe-Gly-NH2 are typically substrates for exopeptidases, specifically aminopeptidases or dipeptidyl peptidases. nih.gov
The stereochemistry of the constituent amino acids significantly impacts the efficiency of enzymatic hydrolysis. Proteases are highly stereospecific and generally recognize and cleave peptide bonds involving L-amino acids, which are the common form found in nature. mdpi.commdpi.com The presence of a D-amino acid at or near the cleavage site can dramatically reduce or completely inhibit the activity of most proteases. mdpi.comnih.gov
This resistance to proteolysis is a key reason why peptides containing D-amino acids exhibit a longer half-life in biological systems. mdpi.com Studies have demonstrated that incorporating even a single D-amino acid into a peptide sequence can significantly enhance its stability against enzymatic degradation by common proteases like proteinase K. acs.org Therefore, if this compound were to contain a D-phenylalanine or D-glycine isomer, its rate of hydrolysis would be expected to be substantially lower compared to the natural L-L isomer. This principle is often exploited in drug design to create more stable peptide-based therapeutics. mdpi.com
The efficiency of hydrolyzing the Phe-Gly bond is dependent on the choice of protease and the reaction conditions, including pH, temperature, and the enzyme-to-substrate ratio. nih.govmdpi.comnih.gov Different proteases have distinct optimal operating parameters. For instance, microbial proteases like Alcalase and Neutrase, as well as proteases from animal sources such as trypsin and pepsin, are commonly used for peptide hydrolysis. nih.govplos.orgmaxwellsci.com
Response surface methodology (RSM) is a common statistical approach used to optimize these conditions to achieve the maximum degree of hydrolysis or to generate peptides with specific biological activities. nih.govnih.gov The optimal conditions are highly dependent on the specific enzyme and substrate combination.
Table 1: Examples of Optimized Hydrolysis Conditions for Various Proteases This table presents typical optimized conditions for the hydrolysis of protein substrates by various common proteases. These parameters serve as a starting point for the specific optimization of this compound hydrolysis.
| Protease | Source | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|
| Alcalase | Bacillus licheniformis | 8.0 - 8.7 | 56 - 62 |
| Neutrase | Bacillus amyloliquefaciens | 7.0 | 48 - 50 |
| Trypsin | Porcine/Bovine Pancreas | 8.0 | 37 - 50 |
| Pepsin | Porcine Gastric Mucosa | 1.5 - 2.5 | 37 - 42 |
| Flavourzyme | Aspergillus oryzae | 7.0 | 50 |
| Protamex | Bacillus sp. | 8.0 | 45 |
Proteases exhibit specificity for the amino acid residues flanking the scissile peptide bond, designated as P1 (N-terminal to the cleavage) and P1' (C-terminal to the cleavage). peakproteins.com For H-Phe-Gly-NH2, Phenylalanine is in the P1 position and Glycine is in the P1' position.
Several common proteases have specificities that would make them effective at cleaving the Phe-Gly bond:
Chymotrypsin : This serine protease preferentially cleaves at the C-terminus of large hydrophobic and aromatic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) in the P1 position. unc.eduwikipedia.org Therefore, it would be highly effective at hydrolyzing the Phe-Gly bond.
Pepsin : This aspartic protease has broad specificity but preferentially cleaves after aromatic and hydrophobic amino acids like Phenylalanine in the P1 or P1' position, particularly under acidic conditions. plos.org
Cathepsin B : This cysteine protease has shown a partial preference for Phenylalanine in the P1' position. researchgate.net
Thermolysin : This metalloprotease cleaves N-terminally to large hydrophobic residues, meaning it would not cleave the Phe-Gly bond but could cleave a bond where Phe was in the P1' position.
Conversely, some proteases would be ineffective:
Trypsin : This protease is highly specific for cleaving at the C-terminus of basic amino acids, namely Lysine (Lys) and Arginine (Arg), in the P1 position and would not cleave the Phe-Gly bond. peakproteins.comunc.edu
Table 2: Cleavage Specificity of Common Proteases for the Phe-Gly Bond
| Protease | Class | P1 Specificity (Residue before cleavage) | P1' Specificity (Residue after cleavage) | Expected Cleavage of Phe-Gly Bond |
|---|---|---|---|---|
| Chymotrypsin | Serine Protease | Prefers Phe, Tyr, Trp unc.edu | Non-specific | High |
| Pepsin | Aspartic Protease | Prefers Phe, Tyr, Trp, Leu plos.org | Broad | High |
| Trypsin | Serine Protease | Prefers Lys, Arg unc.edu | Non-specific | No |
| Cathepsin L | Cysteine Protease | Prefers aromatic/aliphatic at P2 | Non-specific | Low |
Chemical Rescue Methodologies for Mechanistic Enzymology
Chemical rescue is a powerful technique used to probe the function of specific amino acid residues within an enzyme's active site. nih.gov This methodology is particularly useful for studying the catalytic mechanisms of peptidases that could hydrolyze H-Phe-Gly-NH2. The technique involves site-directed mutagenesis to replace a crucial catalytic residue with a non-functional one (e.g., an alanine), which inactivates the enzyme. Subsequently, an exogenous small molecule that mimics the function of the mutated side chain is added to the reaction, which can partially or fully restore enzymatic activity. nih.gov
For example, many serine proteases utilize a catalytic triad (B1167595) of Serine, Histidine, and Aspartate to facilitate peptide bond hydrolysis. wikipedia.orgmdpi.com If the catalytic histidine, which acts as a general base, were mutated to an alanine (B10760859) (H-to-A mutant), the enzyme would lose its activity. The activity of this mutant could potentially be "rescued" by the addition of a small, cell-permeable molecule with a similar pKa, such as imidazole (B134444). nih.gov The imidazole in solution could functionally substitute for the missing histidine side chain in the active site, restoring the proton transfer necessary for catalysis.
Similarly, if the aspartate residue, which helps orient the histidine, were mutated, its function might be rescued by small carboxylate-containing molecules. nih.gov By observing the restoration of activity and studying its kinetics, researchers can gain detailed insights into the specific role of the mutated residue in the catalytic mechanism, such as its contribution to transition state stabilization or its role as a general acid or base. This approach could be applied to any peptidase identified as being responsible for the degradation of H-Phe-Gly-NH2 to elucidate its precise enzymatic mechanism. nih.gov
Computational and Theoretical Approaches in H Phe Gly Nh2 Hydrochloride Research
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations provide a virtual microscope to observe the behavior of peptides at an atomic level over time. mdpi.comspringernature.comnih.gov These techniques are crucial for understanding the conformational landscape and interaction patterns of H-Phe-Gly-NH2 hydrochloride.
Molecular docking and other modeling techniques are employed to predict how this compound might bind to a biological target, such as a receptor or enzyme. nih.govcambridge.org These methods explore various possible orientations and conformations of the peptide within the binding site of a protein, calculating a score to rank the most likely binding poses. For a flexible molecule like a dipeptide, this process often involves generating an ensemble of possible conformations and then docking each of these into the target protein. cambridge.org The resulting models can highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the peptide-protein complex. Advanced simulation techniques, like accelerated molecular dynamics, can further refine these docked poses to provide a more accurate representation of the bound state. nih.gov
The conformational flexibility of this compound is a key determinant of its biological activity. Computational methods, including conformational analysis, can predict the energetically favorable shapes the molecule can adopt in solution. nih.govnih.govresearchgate.net This is influenced by the rotational freedom around the single bonds within the peptide backbone and the side chains of the phenylalanine and glycine (B1666218) residues. Glycine, lacking a side chain, imparts significant conformational flexibility to the peptide backbone. nih.gov Understanding the preferred conformations is essential for predicting how the peptide will interact with its biological targets.
| Method | Application to this compound | Key Insights |
|---|---|---|
| Molecular Docking | Predicting the binding orientation within a target protein's active site. | Identification of potential interacting residues and binding affinity. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the peptide in a biological environment (e.g., water, membrane). | Understanding conformational changes, stability of binding, and solvent effects. |
| Conformational Analysis | Determining the low-energy shapes the peptide can adopt. | Identifying the most probable conformations for biological activity. |
The transport of peptides across biological membranes is a critical aspect of their bioavailability and therapeutic potential. MD simulations can be used to model the interaction of this compound with membrane transporters, such as the proton-coupled oligopeptide transporters (POTs). acs.orgnih.gov These simulations can reveal the mechanism by which the peptide is recognized and translocated by the transporter. For instance, simulations can elucidate the key residues within the transporter that interact with the peptide, the conformational changes the transporter undergoes during the transport cycle, and the role of proton coupling in driving this process. acs.org By understanding these transport properties at a molecular level, it is possible to design peptide analogs with improved absorption and cellular uptake. Steered MD simulations can also be employed to model the process of a peptide crossing a cell membrane, providing insights into its permeability. nih.gov
Peptides, particularly those containing aromatic residues like phenylalanine, can self-assemble into ordered nanostructures. mdpi.comrsc.org Molecular dynamics simulations are a powerful tool to investigate the initial stages of self-assembly of this compound. These simulations can reveal the non-covalent interactions, such as π-stacking of the phenylalanine rings and hydrogen bonding between peptide backbones, that drive the assembly process. rsc.org By simulating multiple peptide molecules in solution, researchers can observe the formation of small aggregates and their subsequent growth into larger structures. mdpi.com Computational approaches can also be used to design peptides with specific self-assembling properties for applications in biomaterials and nanotechnology. nih.govnih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For peptides like this compound, QSAR can be a valuable tool for predicting the activity of new analogs and for understanding the structural features that are important for their biological function. sddn.esacs.orgrsc.org
The development of a QSAR model involves several key steps. First, a dataset of peptides with known biological activities is compiled. Then, a set of molecular descriptors is calculated for each peptide. These descriptors are numerical values that represent different aspects of the peptide's structure, such as its physicochemical properties (e.g., hydrophobicity, size, charge) and topological features. acs.orgscientific.netresearchgate.net Various software tools are available for calculating a wide range of molecular descriptors. researchgate.net
Once the descriptors are calculated, a mathematical model is developed to correlate the descriptors with the biological activity. acs.orgnih.gov This is typically done using statistical methods such as multiple linear regression or machine learning algorithms like random forests. scientific.netmdpi.com The resulting model can then be used to predict the activity of new peptides that have not yet been synthesized or tested.
The validation of a QSAR model is a critical step to ensure its predictive power. wikipedia.org This is typically done by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance on unseen data. nih.gov A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and a low root mean square error. acs.org
| Step | Description | Relevance to this compound |
|---|---|---|
| Data Collection | Gathering a set of peptides with measured biological activity. | A dataset of dipeptides with similar biological endpoints would be required. |
| Descriptor Calculation | Quantifying the structural and physicochemical properties of the peptides. | Descriptors would capture properties like the aromaticity of phenylalanine and the flexibility of glycine. |
| Model Building | Using statistical methods to correlate descriptors with activity. | A mathematical equation would be generated to predict the activity of new Phe-Gly analogs. |
| Model Validation | Assessing the predictive ability of the model on an independent set of peptides. | Ensuring the model is robust and can accurately predict the activity of novel compounds. |
While specific QSAR studies on this compound are not widely reported, the principles of QSAR have been successfully applied to various classes of peptides, including dipeptides and phenylalanine derivatives, to predict activities such as enzyme inhibition and antioxidant potential. researchgate.netnih.govmdpi.comresearchgate.netresearchgate.net
Application of In Silico Bioinformatic Tools for Peptide Analysis
A wide array of in silico and bioinformatic tools are available to analyze and predict the properties of peptides like this compound. genscript.combio.tools These tools, often accessible as web servers or standalone software, can provide valuable information without the need for extensive experimental work. nih.govmdpi.com
For instance, various tools can predict the physicochemical properties of a peptide from its sequence, such as its isoelectric point, hydrophobicity, and solubility. acs.org There are also tools that can predict the potential biological activities of a peptide, such as its likelihood of being an antimicrobial peptide or a cell-penetrating peptide. oup.comyoutube.com These predictions are often based on machine learning models trained on large datasets of known bioactive peptides. nih.govoup.com
Bioinformatic databases, such as BIOPEP and PepBank, are valuable resources that contain information on thousands of known bioactive peptides. scispace.com These databases can be searched to see if this compound or similar peptides have been previously studied and to gain insights into their potential functions.
In the context of drug discovery, in silico tools can be used for virtual screening of peptide libraries to identify potential drug candidates. scispace.com Furthermore, tools are available to predict the allergenicity and toxicity of peptides, which is an important consideration in the development of therapeutic agents. researchgate.netnih.gov The integration of various bioinformatic and chemoinformatic functionalities into comprehensive platforms facilitates a multi-faceted analysis of peptides at the sequence, structure, and interaction levels. bio.toolsmdpi.com
Advanced Analytical Techniques for H Phe Gly Nh2 Hydrochloride Characterization
High-Resolution Chromatographic Separations (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of H-Phe-Gly-NH2 hydrochloride, serving as the primary method for its purification, purity assessment, and quantification. smolecule.com Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. smolecule.com This technique separates compounds based on differences in hydrophobicity. smolecule.com
In a typical RP-HPLC setup, this compound is passed through a column packed with a nonpolar stationary phase (commonly octadecyl-bonded silica, C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the compound. The retention time of the dipeptide is influenced by its interaction with the stationary phase, which can be modulated by altering the mobile phase composition. To improve peak shape and resolution, acidic modifiers such as trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase. These modifiers suppress the ionization of free silanol groups on the stationary phase and ensure the peptide is protonated, leading to sharper, more symmetrical peaks.
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method is highly effective for identifying and quantifying potential impurities, such as byproducts from synthesis or degradation products.
| Parameter | Typical Condition | Purpose |
| Technique | Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity |
| Stationary Phase | C18 (Octadecylsilane-bonded silica) | Nonpolar medium for interaction |
| Mobile Phase | Acetonitrile/Water Gradient | Elution of the compound |
| Modifier | Trifluoroacetic Acid (TFA) or Formic Acid | Improves peak shape and resolution |
| Detection | UV Absorbance at ~214 nm or ~254 nm | Detection of peptide bonds and aromatic ring |
| Flow Rate | ~1.0 mL/min | Standard analytical flow |
Mass Spectrometry for Molecular Identification and Peptide Profiling (e.g., LC-MS)
Mass spectrometry (MS) is a powerful technique that provides definitive confirmation of the molecular weight and elemental composition of this compound. smolecule.com Due to the polar and non-volatile nature of the dipeptide, soft ionization techniques are required. Electrospray ionization (ESI) is particularly well-suited for this analysis as it generates intact molecular ions with minimal fragmentation. smolecule.com
When analyzed by ESI-MS in positive ion mode, this compound is protonated to form the molecular ion [M+H]⁺. The precise measurement of the mass-to-charge ratio (m/z) of this ion allows for the unambiguous confirmation of the compound's identity.
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the high-resolution separation power of HPLC with the sensitive and specific detection capabilities of MS. nih.govnih.gov This hyphenated technique is invaluable for peptide profiling, enabling the separation and identification of the target dipeptide from a complex mixture, such as a crude synthesis product or a biological matrix. High-resolution mass spectrometry (HRMS) can further provide the exact mass, which helps in determining the elemental formula and distinguishing between compounds with very similar nominal masses.
| Ion Species | Description | Theoretical m/z |
| [M+H]⁺ | Protonated molecular ion | 222.12 |
| [M+Na]⁺ | Sodium adduct | 244.10 |
| [M+K]⁺ | Potassium adduct | 260.08 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics (e.g., 1H NMR, 2D 1H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of this compound in solution. smolecule.com It provides detailed information about the molecular framework, the chemical environment of each atom, and the connectivity between them.
1H NMR spectroscopy provides data on the number and type of hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment. For instance, the aromatic protons of the phenylalanine side chain typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm), while the α-protons of the amino acid residues and the methylene protons of the glycine (B1666218) residue appear further upfield. The integration of the peak areas provides a ratio of the number of protons giving rise to each signal.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish proton-proton connectivities through covalent bonds, confirming the amino acid sequence. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which is critical for determining the peptide's three-dimensional conformation and rotational dynamics. For example, NOESY can be used to confirm the trans configuration of the peptide bond, which is the energetically preferred conformation for most dipeptides.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (Phe) | ~7.2 - 7.4 | Multiplet (m) |
| Amide-NH (Backbone) | ~7.5 - 8.5 | Triplet (t) / Broad |
| Amide-NH2 (C-terminus) | ~7.0 - 7.5 | Broad Singlet (br s) |
| α-H (Phe) | ~4.0 - 4.5 | Multiplet (m) |
| β-H (Phe) | ~2.8 - 3.2 | Multiplet (m) |
| α-H (Gly) | ~3.8 - 4.0 | Doublet (d) |
| Amino-NH3+ (N-terminus) | ~8.0 - 8.5 | Broad (br) |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and configuration.
For this compound, a single-crystal X-ray diffraction study would yield a detailed structural model. This model would confirm the absolute stereochemistry of the phenylalanine residue (L- or D-configuration) and the planarity of the peptide bond. Furthermore, it would reveal the intricate network of intermolecular interactions that stabilize the crystal lattice, including hydrogen bonds involving the protonated N-terminal amine, the C-terminal amide, the backbone amide, and the chloride counter-ion. nih.gov Studies on analogous dipeptide hydrohalides have shown that the halide ion typically forms strong hydrogen bonds with the protonated N-terminus, playing a key role in the crystal packing. nih.gov This detailed structural information is vital for structure-based drug design and for understanding the fundamental principles of peptide folding.
Spectroscopic Methods for Interaction Analysis (e.g., UV Spectroscopy, Surface Plasmon Resonance)
Understanding how this compound interacts with biological targets, such as receptors or enzymes, is crucial for elucidating its biological function. smolecule.com Various spectroscopic methods are employed for this purpose.
UV-Visible Spectroscopy is a fundamental technique used for the quantification of the dipeptide in solution. The phenylalanine residue contains a phenyl group, which absorbs ultraviolet light at a characteristic wavelength (around 254-260 nm). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for accurate determination of the amount of peptide present before conducting interaction studies.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time. nih.govaragen.comresearchgate.net In a typical SPR experiment, a target protein (e.g., a receptor) is immobilized on a sensor chip surface. nih.gov A solution containing this compound (the analyte) is then flowed over the surface. The binding of the dipeptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. aragen.com By analyzing the signal changes over time at various analyte concentrations, one can determine key kinetic and thermodynamic parameters of the interaction, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.gov This information is invaluable for structure-activity relationship (SAR) studies. nih.gov
Applications in Peptide Chemistry Research and Future Perspectives
H-Phe-Gly-NH2 Hydrochloride as a Fundamental Building Block in Peptide Synthesis
This compound serves as a foundational component in the construction of more complex polypeptides. smolecule.com Its primary application is in peptide synthesis, where it can be utilized as a starting fragment or incorporated into a growing peptide chain. The synthesis of larger peptides often employs techniques like Solid-Phase Peptide Synthesis (SPPS), a method that benefits from the use of well-characterized building blocks like this compound. smolecule.comaskthenerd.com
The general steps in SPPS involving a dipeptide block would include:
Resin Anchoring: The process typically starts by anchoring the C-terminal amino acid of the desired larger peptide to a solid resin support.
Coupling Reaction: The carboxyl group of an incoming N-protected amino acid (or a peptide fragment like a protected Phe-Gly-NH2) is activated using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU. smolecule.comaskthenerd.com This activated species is then coupled to the free amino group of the resin-bound amino acid.
Deprotection: The N-terminal protecting group (e.g., Boc or Fmoc) of the newly added residue is removed, preparing the chain for the next coupling cycle.
Iteration: These coupling and deprotection steps are repeated sequentially to elongate the peptide chain.
Cleavage and Purification: Once the desired sequence is assembled, the peptide is cleaved from the solid support using reagents like trifluoroacetic acid (TFA). mol-scientific.com The final product is then purified, often using high-performance liquid chromatography (HPLC), to ensure high purity. smolecule.com
The C-terminal amide (–NH2) of H-Phe-Gly-NH2 is particularly significant as it mimics the C-terminus of many naturally occurring peptide hormones and neurotransmitters. smolecule.com This feature makes it a valuable tool for creating peptides of a defined length and structure, as the amide group prevents further elongation from the C-terminus. smolecule.com
Role in the Design and Optimization of Bioactive Peptides
The design of bioactive peptides aims to create molecules with high affinity and specificity for biological targets while possessing favorable pharmacological properties. mq.edu.au The Phe-Gly-NH2 motif can be incorporated into larger peptide sequences to modulate their biological activity. For instance, research into constrained analogues of opioid peptides has utilized the H-Tyr-D-Ala-Phe-Gly-NH2 tetrapeptide, which is the minimal subunit of dermorphin (B549996) required for opiate activity. nih.gov By introducing conformational restrictions into this sequence, researchers can achieve significant shifts in affinity and selectivity for opioid receptors. nih.gov
Engineering bioactive peptides often involves substituting specific amino acids to enhance efficacy or stability. nih.gov The phenylalanine residue in the dipeptide is crucial due to its aromatic and hydrophobic properties, which can play a significant role in receptor binding and protein-protein interactions. smolecule.comnih.gov Glycine (B1666218), on the other hand, provides conformational flexibility to the peptide backbone. By strategically placing the Phe-Gly-NH2 unit within a larger peptide, researchers can optimize its structure for improved interaction with its biological target.
Contributions to Peptide-Based Material Science and Hydrogel Development
This compound is a valuable component in the development of novel peptide-based biomaterials, particularly self-assembling hydrogels. smolecule.comnih.gov The self-assembly process is primarily driven by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov The phenylalanine residue, with its aromatic side chain, is well-known to facilitate these π-π stacking interactions, which are critical for the formation of the nanofibrous networks that constitute hydrogels. nih.govacademax.com
Dipeptides containing phenylalanine are recognized as essential building blocks for amyloid-β peptide assembly and have been extensively studied for their ability to form nanofibers. academax.com These nanofibers can entangle to form a three-dimensional network that traps large amounts of water, resulting in a hydrogel. semanticscholar.org These peptide-based hydrogels are "smart materials" whose properties can be manipulated by external stimuli. semanticscholar.org
The resulting hydrogels have numerous biomedical applications:
Drug Delivery: They can serve as reservoirs for the sustained and localized release of therapeutic agents, including proteins and small molecule drugs. semanticscholar.orgrsc.orgacs.org
Tissue Engineering: These biomaterials can act as scaffolds that mimic the extracellular matrix, promoting cell adhesion, proliferation, and differentiation for tissue repair and regeneration. nih.govrsc.org
Wound Healing: The hydrogel can provide a supportive environment that facilitates efficient tissue repair. rsc.org
| Application Area | Role of Peptide-Based Material | Key Interactions Involving Phenylalanine |
| Drug Delivery | Forms a 3D network to encapsulate and control the release of therapeutics. semanticscholar.org | Hydrophobic and π-π stacking interactions contribute to the stability of the hydrogel matrix. nih.gov |
| Tissue Engineering | Provides a biocompatible scaffold for cell growth and tissue formation. nih.gov | Aromatic side chains can be functionalized to present bioactive motifs to cells. nih.gov |
| Wound Healing | Creates a supportive environment for tissue repair processes. rsc.org | Self-assembly properties are crucial for forming the initial scaffold structure. rsc.org |
Identification of Research Gaps and Emerging Avenues in Peptide Chemistry
Despite significant advancements, several challenges and research gaps remain in peptide chemistry. A major issue is the lack of harmonization in methodologies used to assess the proteolytic stability of peptides. researchgate.net Different assays and reporting formats make it difficult to compare data across studies, hindering the rational design of more stable peptide therapeutics. researchgate.net There is a clear need for standardized protocols to ensure that stability, a parameter as critical as efficacy and toxicity, is adequately and comparably reported. researchgate.net Furthermore, advanced analytical techniques like top-down mass spectrometry are being developed to better characterize peptides and their post-translational modifications, helping to fill in the gaps left by traditional peptide mapping methods. nih.gov
A primary limitation of peptide-based therapeutics is their poor metabolic stability and low oral bioavailability. mq.edu.auunivie.ac.at Peptides are susceptible to degradation by proteases in the gastrointestinal tract and blood. hilarispublisher.com Consequently, extensive research has focused on developing strategies to overcome these hurdles.
Key Strategies to Improve Peptide Stability and Bioavailability:
| Strategy | Mechanism of Action | Reference(s) |
| Terminal Modification | Acetylation of the N-terminus or amidation of the C-terminus (as in H-Phe-Gly-NH2) protects against degradation by exopeptidases. | mq.edu.aucreative-peptides.com |
| D-Amino Acid Substitution | Replacing naturally occurring L-amino acids with their D-enantiomers makes the peptide resistant to proteases, which are stereospecific for L-isomers. | researchgate.netcreative-peptides.comnih.gov |
| Cyclization | Linking the N- and C-termini creates a cyclic peptide, which restricts the conformation, making it less susceptible to enzymatic cleavage and protecting the termini from exopeptidases. | creative-peptides.comnih.gov |
| Backbone Modification | Altering the peptide bond itself to create peptidomimetics that are not recognized by proteases. | mq.edu.aunih.gov |
| PEGylation/Lipidation | Covalently attaching polyethylene (B3416737) glycol (PEG) or fatty acid chains increases the molecule's size and hydrodynamic volume, prolonging its circulation half-life and protecting it from enzymatic degradation. | mq.edu.auresearchgate.net |
| Formulation Approaches | Co-administration with enzyme inhibitors or permeation enhancers, or encapsulation in nanocarriers like liposomes and nanoparticles to protect the peptide and facilitate its absorption. | nih.govresearchgate.nethilarispublisher.com |
The future of peptide-based materials lies in the creation of novel, complex scaffolds with precisely tailored properties. Researchers are moving beyond simple linear or self-assembling peptides to design more intricate architectures. escholarship.org These advanced scaffolds are designed to emulate the complexity of native tissues and offer enhanced functionality. rsc.org
Examples of emerging peptide scaffolds include:
Branched Peptides: Inspired by dendritic structures, these materials exhibit slower degradation rates and greater stiffness. By integrating bioactive peptide sequences, their mechanical properties and biological functions can be finely tuned for applications in drug delivery and wound healing. rsc.org
Coiled-Coil Peptide Tiles (CCPTs): These are large, macrocyclic peptides designed to self-assemble into porous frameworks, offering potential applications in nanoscale separations and catalysis. escholarship.org
Self-Assembling Peptide Nanofiber Scaffolds: These are designed for 3D cell culture and regenerative medicine. nih.gov By incorporating specific functional motifs, these scaffolds can actively direct cell behavior, such as promoting chondrogenesis in bone marrow stem cells. researchgate.net
Simple dipeptides like H-Phe-Gly-NH2 can serve as fundamental components within these larger, more complex architectures, contributing their inherent properties of self-assembly and structural definition to the final biomaterial. nih.gov
Q & A
Q. What are the key methodological steps for synthesizing H-Phe-Gly-NH2 hydrochloride with high purity, and how can potential impurities be identified?
Answer:
- Synthesis Protocol : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Monitor coupling efficiency via Kaiser test or FTIR spectroscopy.
- Purification : Employ reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Validate purity using TLC-densitometry (e.g., HPTLC with UV detection at 254 nm) .
- Impurity Profiling : Characterize byproducts (e.g., truncated sequences, racemization) via LC-MS/MS and compare retention times against reference standards. Quantify impurities using area normalization in chromatograms .
Q. How should researchers design experiments to assess the solubility and stability of this compound in aqueous buffers?
Answer:
- Solubility Testing : Prepare saturated solutions in buffers of varying pH (3–9) and measure concentration via UV-Vis spectrophotometry (λ = 220 nm for peptide bonds). Use shake-flask method with equilibration at 25°C ± 0.5°C for 24 hours .
- Stability Studies : Incubate solutions at 4°C, 25°C, and 37°C. Sample aliquots at intervals (0, 7, 14 days) and analyze degradation products via RP-HPLC. Calculate degradation kinetics (e.g., first-order rate constants) .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound in cell-based assays be resolved?
Answer:
Q. What strategies are effective for validating the specificity of chromatographic methods when quantifying this compound in complex matrices (e.g., plasma)?
Answer:
- Method Validation :
- Matrix Effects : Use isotopically labeled internal standards (e.g., ¹³C-Phe-Gly-NH2) to correct for ion suppression in LC-MS .
Q. How should researchers address discrepancies in reported stability profiles of this compound under oxidative stress conditions?
Answer:
- Controlled Stress Testing : Expose samples to H₂O₂ (0.1–1.0%) or AIBN (radical initiator) at 40°C. Monitor oxidation products (e.g., methionine sulfoxide) via LC-MS.
- Statistical Analysis : Apply principal component analysis (PCA) to distinguish degradation pathways across studies. Report confidence intervals for degradation rates .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?
Answer:
Q. How can systematic reviews be structured to evaluate the efficacy of this compound in preclinical models?
Answer:
- Literature Search Strategy : Use PubMed/Scopus with keywords (e.g., "Phe-Gly dipeptide" AND "hydrochloride" AND "in vivo"). Apply inclusion/exclusion criteria (e.g., peer-reviewed studies, species-specific models) .
- Risk of Bias Assessment : Use SYRCLE’s RoB tool for animal studies. Grade evidence strength via GRADE methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
